

Predicted Mass Spectrometry Fragmentation of (13Z)-3-oxodocosenoyl-CoA

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Compound of Interest

Compound Name: (13Z)-3-oxodocosenoyl-CoA

Cat. No.: B15550080

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The fragmentation of **(13Z)-3-oxodocosenoyl-CoA** under collision-induced dissociation (CID) is predicted to follow the general patterns observed for other long-chain fatty acyl-CoAs. The presence of the 3-oxo group and the double bond at the 13th position will likely introduce specific fragmentation pathways that can be diagnostic.

Key Predicted Fragmentation Pathways:

- Positive Ion Mode: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2][3] Another prominent fragment is the adenosine 3',5'-diphosphate ion at m/z 428.0365.[1][2][4] The most abundant fragment ion is often the one retaining the acyl chain, which is particularly useful for selected reaction monitoring (SRM) based quantification.[5][6]
- Negative Ion Mode: Analysis in negative ion mode is also feasible and can provide complementary information.[7]
- Influence of the 3-oxo and (13Z) moieties: The 3-oxo group may lead to characteristic cleavages in the acyl chain, such as McLafferty rearrangements or alpha-cleavage adjacent to the carbonyl group. The (13Z) double bond can also direct fragmentation, potentially allowing for its localization within the acyl chain, especially with higher-energy collisional dissociation (HCD) or by employing techniques like ozonolysis.

Below is a table summarizing the predicted key fragments for **(13Z)-3-oxodocosenoyl-CoA**.

Precursor Ion (M+H)+	Predicted Fragment Ion (m/z)	Identity of Fragment	Fragmentation Pathway
1122.7	615.7	[Acy chain + pantetheine]+	Neutral loss of 3'- phosphoadenosine 5'- diphosphate (507 Da)
1122.7	428.0	[Adenosine 3',5'- diphosphate]+	Cleavage within the coenzyme A moiety
1122.7	Varies	Acy chain fragments	Cleavage directed by the 3-oxo group and/or the (13Z) double bond

Comparative Analytical Approaches for Long-Chain Fatty Acyl-CoAs

The analysis of long-chain fatty acyl-CoAs like **(13Z)-3-oxodocosenoyl-CoA** is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). However, variations in instrumentation and methodology can significantly impact the results.

Analytical Technique	Advantages	Disadvantages	Typical Application
Triple Quadrupole MS (QqQ)	High sensitivity and specificity for quantification (SRM/MRM).[5][8]	Limited to known targets; provides minimal structural information beyond precursor-product transitions.	Targeted quantification of known long-chain fatty acyl-CoAs in complex biological matrices.
High-Resolution MS (e.g., QTOF, Orbitrap)	High mass accuracy allows for elemental composition determination of precursor and fragment ions.[4][9][10] Provides more confidence in identification.	Can be less sensitive than QqQ for targeted quantification. Data analysis can be more complex.	Untargeted and discovery-based lipidomics to identify unknown long-chain fatty acyl-CoAs.
Positive Ion Mode ESI	Generally provides good ionization efficiency for acyl-CoAs, leading to the characteristic neutral loss of 507 Da.[3][6]	Routine analysis and quantification of long-chain fatty acyl-CoAs.	
Negative Ion Mode ESI	Can provide complementary fragmentation information.[7] May require ion-pairing reagents which can complicate the analysis.	Ion suppression from ion-pairing reagents can be an issue.	Structural elucidation and confirmation of identity.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of **(13Z)-3-oxodocosenoyl-CoA**, adapted from established methods for other long-chain fatty acyl-CoAs.

1. Sample Preparation and Extraction

- Objective: To extract long-chain fatty acyl-CoAs from biological samples while minimizing degradation.
- Protocol:
 - Homogenize tissue or cell pellets in a suitable extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).
 - Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
 - Evaporate the organic solvent under a stream of nitrogen.
 - Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

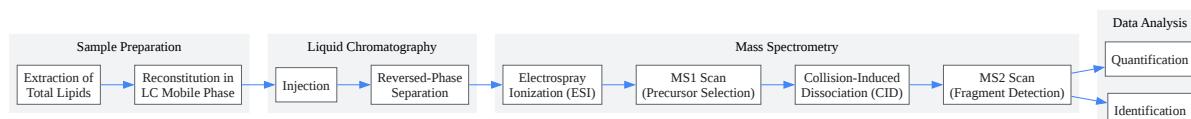
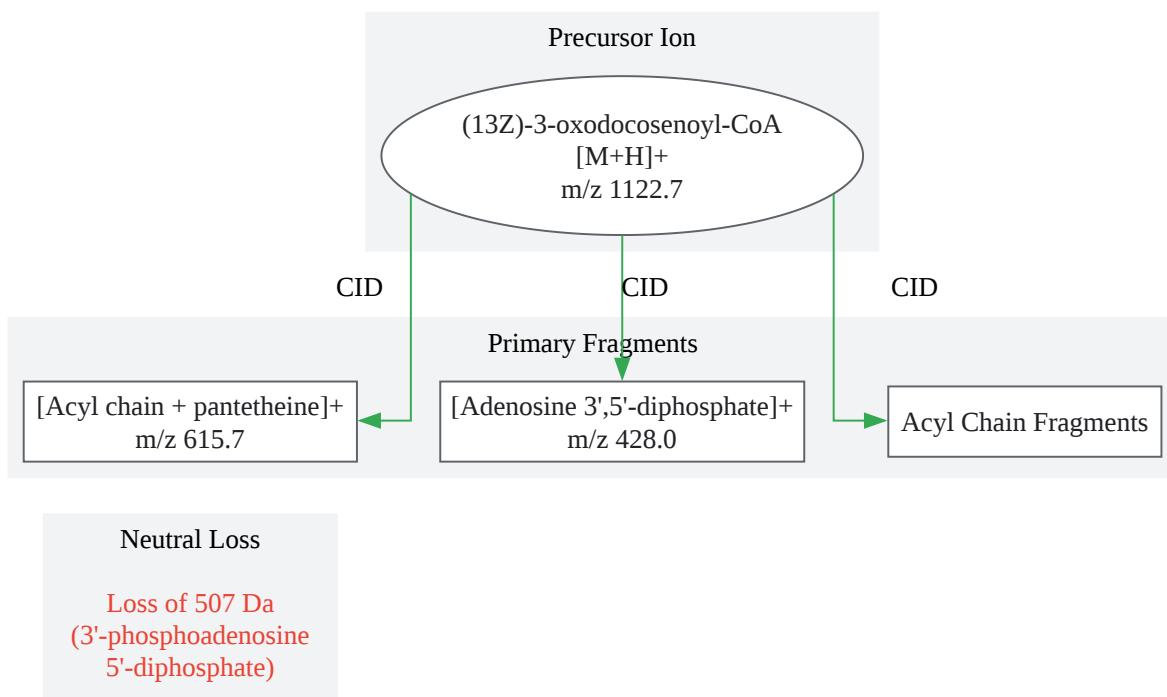
2. Liquid Chromatography Separation

- Objective: To separate **(13Z)-3-oxodocosenoyl-CoA** from other lipids and isomers prior to mass spectrometric analysis.
- Protocol:
 - Column: Use a C18 or C8 reversed-phase column suitable for lipid analysis.
 - Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.
 - Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10) with 0.1% formic acid.
 - Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time to achieve separation.
 - Flow Rate: A typical flow rate for standard analytical columns is 0.2-0.5 mL/min.

3. Mass Spectrometry Analysis

- Objective: To detect and fragment the separated **(13Z)-3-oxodocosenoyl-CoA** for identification and quantification.
- Protocol:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - MS1 Scan: A full scan from a relevant m/z range (e.g., 400-1200) to identify the precursor ion of **(13Z)-3-oxodocosenoyl-CoA** ($[M+H]^+$ at m/z 1122.7).
 - MS/MS (CID): Select the precursor ion at m/z 1122.7 for collision-induced dissociation.
 - Collision Energy: Optimize the collision energy to achieve efficient fragmentation and generate the characteristic product ions.
 - Detection: For quantification on a triple quadrupole, monitor the transition from m/z 1122.7 to a specific product ion (e.g., 615.7). For high-resolution MS, acquire full scan MS/MS spectra to identify all fragment ions with high mass accuracy.

Visualizations

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